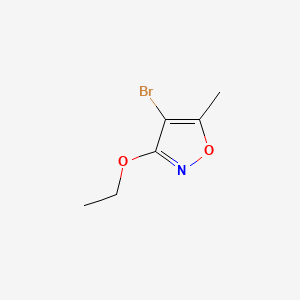

4-Bromo-3-ethoxy-5-methylisoxazole

Descripción general

Descripción

4-Bromo-3-ethoxy-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-ethoxy-5-methylisoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Cycloaddition Reactions: It can undergo further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Aplicaciones Científicas De Investigación

4-Bromo-3-ethoxy-5-methylisoxazole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-ethoxy-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to interact with cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparación Con Compuestos Similares

4-Bromo-3-ethoxy-5-methylisoxazole can be compared with other similar compounds, such as:

4-Bromo-3-methylisoxazole: Similar in structure but lacks the ethoxy group.

3,5-Dimethylisoxazole: Lacks both the bromo and ethoxy groups.

5-Amino-4-bromo-3-methylisoxazole: Contains an amino group instead of an ethoxy group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Actividad Biológica

4-Bromo-3-ethoxy-5-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions of nitrile oxides with alkenes or alkynes. A common method utilizes hydroxyimoyl halides as precursors under mild basic conditions, such as sodium bicarbonate at ambient temperature. The compound's molecular weight is 206.04 g/mol, and it has a CAS number of 169310-98-9.

The biological activity of this compound is attributed to its interaction with various molecular targets. Isoxazole derivatives are known to modulate the activity of enzymes and receptors. For instance, they can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities:

Anticancer Activity :

Studies have indicated that isoxazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown cytotoxic effects against human promyelocytic leukemia cells (HL-60), with concentrations ranging from 86 to 755 μM . The mechanism involves modulation of apoptosis-related genes such as Bcl-2 and p21^WAF-1.

Antimicrobial Properties :

Isoxazoles are recognized for their antimicrobial activities. Research indicates that various isoxazole derivatives exhibit effectiveness against bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects :

Compounds within the isoxazole class have been studied for their neuroprotective properties. They may act as antagonists to excitatory amino acid receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) .

Case Studies

- In Vivo Efficacy Studies : In a study utilizing a BALB/c mouse model infected with Mycobacterium tuberculosis, compounds structurally related to this compound were administered at varying doses (100 and 200 mg/kg). The results indicated that while some compounds showed tolerability, they did not significantly reduce lung burdens compared to untreated controls .

- Cytotoxicity Assays : In vitro assays demonstrated that certain isoxazole derivatives could significantly decrease the viability of HL-60 cells by promoting apoptosis and inducing cell cycle arrest. Specifically, one derivative led to decreased expression of Bcl-2 while increasing p21^WAF-1 levels, suggesting a dual mechanism of action involving both apoptotic pathways and cell cycle regulation .

Comparative Analysis

A comparison of this compound with other isoxazole derivatives highlights its unique structural features:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-methylisoxazole | Lacks ethoxy group | Moderate anticancer activity |

| 3,5-Dimethylisoxazole | Lacks bromo and ethoxy groups | Antimicrobial properties |

| 5-Amino-4-bromo-3-methylisoxazole | Contains amino group instead of ethoxy group | Neuroprotective effects |

Propiedades

IUPAC Name |

4-bromo-3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-3-9-6-5(7)4(2)10-8-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGNIHJIFAZCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30667241 | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169310-98-9 | |

| Record name | 4-Bromo-3-ethoxy-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169310-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.